

An In-depth Technical Guide on the Solubility of 3-Hydroxyazetidine Hydrochloride

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Compound of Interest		
Compound Name:	3-Hydroxyazetidine hydrochloride	
Cat. No.:	B016518	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **3-Hydroxyazetidine hydrochloride** (CAS No: 18621-18-6). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on summarizing the existing qualitative information and presenting detailed, adaptable experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in the fields of drug development and chemical synthesis.

Qualitative Solubility Summary

3-Hydroxyazetidine hydrochloride is consistently reported as being soluble in several common laboratory solvents. However, quantitative solubility data is not readily available in the reviewed literature. The qualitative solubility is summarized in the table below.

Solvent	Solubility	Source
Water	Soluble / Slightly Soluble	[1][2][3][4][5]
Dimethyl Sulfoxide (DMSO)	Soluble / Slightly Soluble	[1][2][3][4][5]
Methanol	Soluble / Slightly Soluble	[1][2][3][4][5]



Note: While most sources state "soluble," one source specifies the solubility as "slightly" in all three solvents[1]. This suggests that while it dissolves, it may not be highly soluble. For drug development and formulation, precise quantitative determination is crucial.

Experimental Protocols for Solubility Determination

The following are detailed, generalized experimental protocols that can be adapted to quantitatively determine the solubility of **3-Hydroxyazetidine hydrochloride**. These methods are based on established principles of solubility measurement.

2.1. Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of 3-Hydroxyazetidine hydrochloride to a known volume of the desired solvent (e.g., water, DMSO, methanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.
 - Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a reliable shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
- Sample Collection and Preparation:
 - After the equilibration period, cease agitation and allow the undissolved solid to sediment.
 - Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
 - Filter the supernatant through a sub-micron filter (e.g., 0.22 μm syringe filter) to remove any remaining microparticles.



Analysis:

- Accurately dilute the clear, filtered supernatant with the same solvent to a concentration that falls within the linear range of a suitable analytical method.
- Quantify the concentration of 3-Hydroxyazetidine hydrochloride in the diluted sample using a validated analytical technique such as:
 - High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
 - Gravimetric analysis: Evaporate the solvent from a known volume of the filtered supernatant and weigh the remaining solid.

Calculation:

 Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

2.2. Potentiometric Titration Method

This method is particularly useful for ionizable compounds like amine hydrochlorides and can be faster than the shake-flask method.

Methodology:

- Preparation of a Slurry:
 - Create a slurry by adding a known amount of 3-Hydroxyazetidine hydrochloride to a known volume of the solvent in a thermostated vessel.

Titration:

- Measure the initial pH of the slurry.
- Add small, precise aliquots of a standardized titrant (e.g., NaOH for the hydrochloride salt)
 to the slurry.

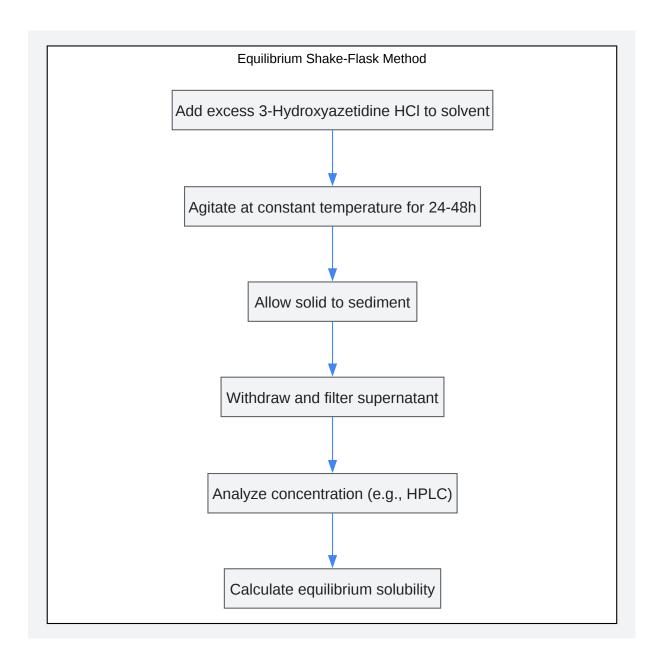


- Record the pH after each addition, allowing the system to equilibrate.
- Data Analysis:
 - Plot the pH as a function of the volume of titrant added.
 - The solubility can be determined from the pH-solubility profile by identifying the point at which the solid phase disappears.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described protocols.

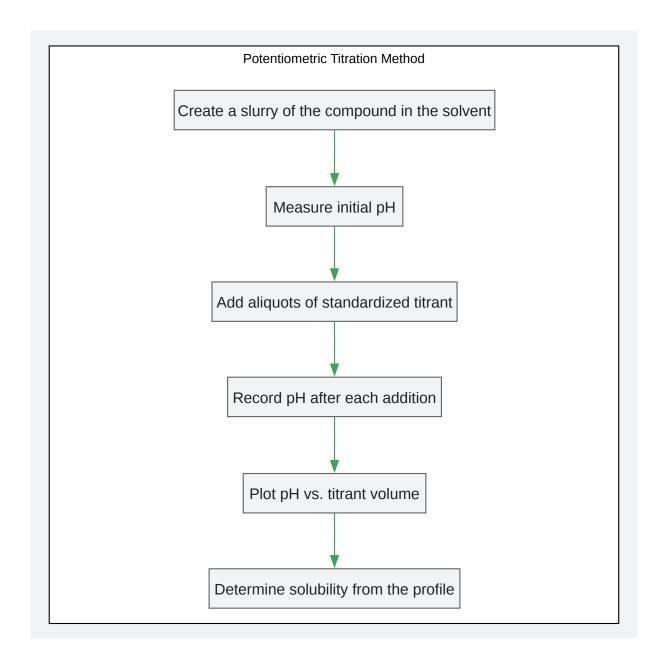




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Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.





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Caption: Workflow for the Potentiometric Titration Solubility Determination Method.

Conclusion



While quantitative solubility data for **3-Hydroxyazetidine hydrochloride** is not prevalent in public literature, its qualitative solubility in water, DMSO, and methanol is established. For any application requiring precise concentrations, especially in drug formulation and development, it is imperative that researchers and scientists perform their own quantitative solubility determinations. The experimental protocols provided in this guide offer robust and reliable methods for achieving this. The shake-flask method is recommended for determining equilibrium solubility, while potentiometric titration can be a valuable, more rapid alternative.

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